molecular formula C10H8N2O4S B1482364 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2097971-47-4

1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482364
CAS No.: 2097971-47-4
M. Wt: 252.25 g/mol
InChI Key: NSECHKJXVRELOB-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxymethyl group and a thiophene ring

Mechanism of Action

Preparation Methods

The synthesis of 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various substituted pyrazole derivatives and thiophene-containing compounds.

Scientific Research Applications

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in materials science, particularly in the development of organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar compounds to 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid include:

    1-(Carboxymethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a phenyl ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

    1-(Carboxymethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid:

    1-(Carboxymethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: The presence of a pyridine ring can introduce basicity and alter the compound’s interaction with biological targets.

The uniqueness of this compound lies in the combination of the pyrazole and thiophene rings, which confer distinct electronic and structural properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(carboxymethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-8(14)4-12-3-7(10(15)16)9(11-12)6-1-2-17-5-6/h1-3,5H,4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSECHKJXVRELOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
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1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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